

1,4-Dichloroisoquinoline-7-sulfonyl chloride

CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No.: B024175

[Get Quote](#)

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a vast array of biological activities.^{[1][2]} Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design.

Among the most versatile and reactive functional groups is the sulfonyl chloride moiety (-SO₂Cl). Its incorporation yields highly reactive intermediates, primarily isoquinoline sulfonyl chlorides, which serve as pivotal building blocks for synthesizing diverse libraries of sulfonamide derivatives.^[1] This guide focuses on a specific, highly functionalized intermediate: **1,4-Dichloroisoquinoline-7-sulfonyl chloride**. The presence of two chloro-substituents on the isoquinoline ring, in addition to the reactive sulfonyl chloride at the 7-position, makes this compound a unique and valuable tool for researchers, offering multiple points for chemical modification and fine-tuning of pharmacological properties.

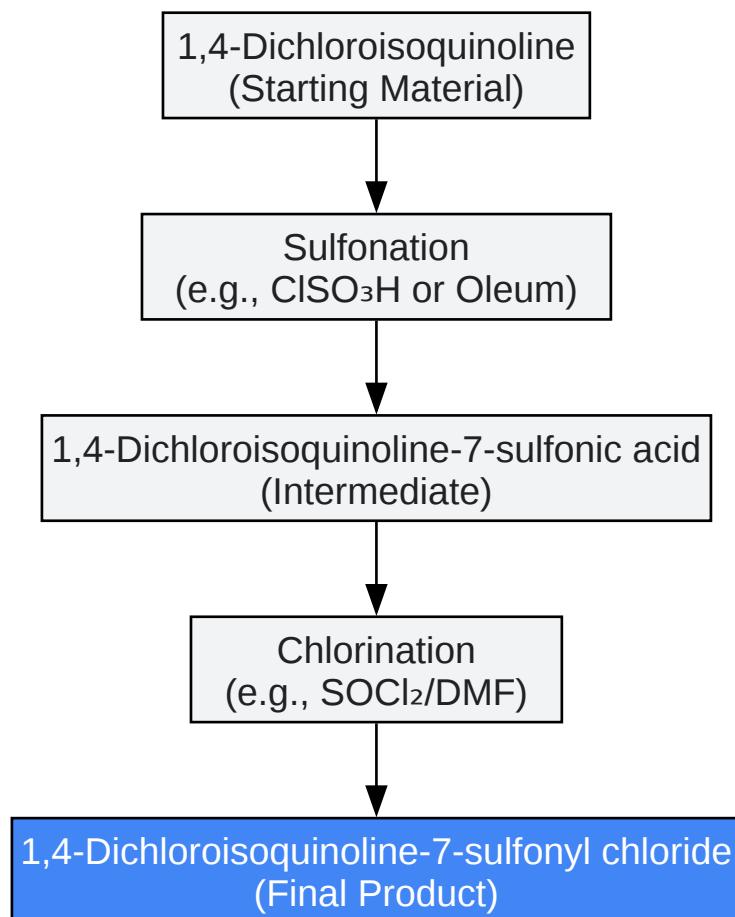
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known properties, plausible synthetic strategies, core reactivity, and critical applications of this compound, with a strong emphasis on its role in the generation of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its effective use in a research setting. The key identifiers and characteristics of **1,4-Dichloroisoquinoline-7-sulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	223671-80-5	[3]
Molecular Formula	C ₉ H ₄ Cl ₃ NO ₂ S	[4]
Molecular Weight	296.56 g/mol	[4]
Purity (Typical)	≥ 95%	[4]
Appearance	Light brown powder solid (Typical for related compounds)	[5]
Storage Conditions	2-8 °C, under inert atmosphere, dry	[4][5]
Solubility	Expected to be soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). It is reactive with protic solvents like water and alcohols.	General chemical knowledge

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published and would typically be determined empirically and provided on a supplier's certificate of analysis.


Synthesis and Chemical Reactivity

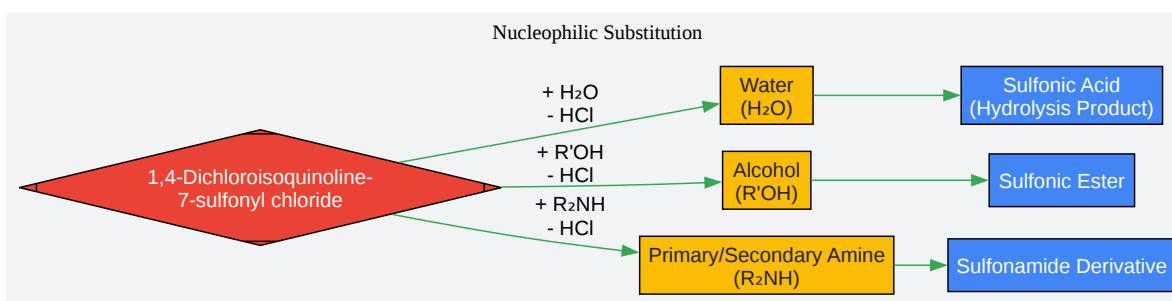
Plausible Synthetic Pathways

The synthesis of isoquinoline sulfonyl chlorides can be achieved through several established chemical methodologies. While a specific, published procedure for **1,4-Dichloroisoquinoline-7-sulfonyl chloride** is not readily available, a plausible route can be extrapolated from general protocols for chlorosulfonylation of aromatic and heteroaromatic systems.^{[1][6]} A common and effective approach involves the conversion of a sulfonic acid to the corresponding sulfonyl chloride.

Proposed Synthetic Workflow:

- Starting Material: The synthesis would likely begin with a pre-functionalized isoquinoline, such as 1,4-dichloroisoquinoline.
- Sulfonation: This intermediate would undergo sulfonation at the 7-position using a strong sulfonating agent like chlorosulfonic acid (CISO_3H) or fuming sulfuric acid (oleum). The position of sulfonation is directed by the existing substituents on the ring.
- Conversion to Sulfonyl Chloride: If the sulfonation yields the sulfonic acid, a subsequent step is required. The isolated isoquinoline-7-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5), often with a catalytic amount of DMF, to yield the final **1,4-Dichloroisoquinoline-7-sulfonyl chloride**.^[1]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

Core Reactivity Profile: The Sulfonyl Chloride Hub

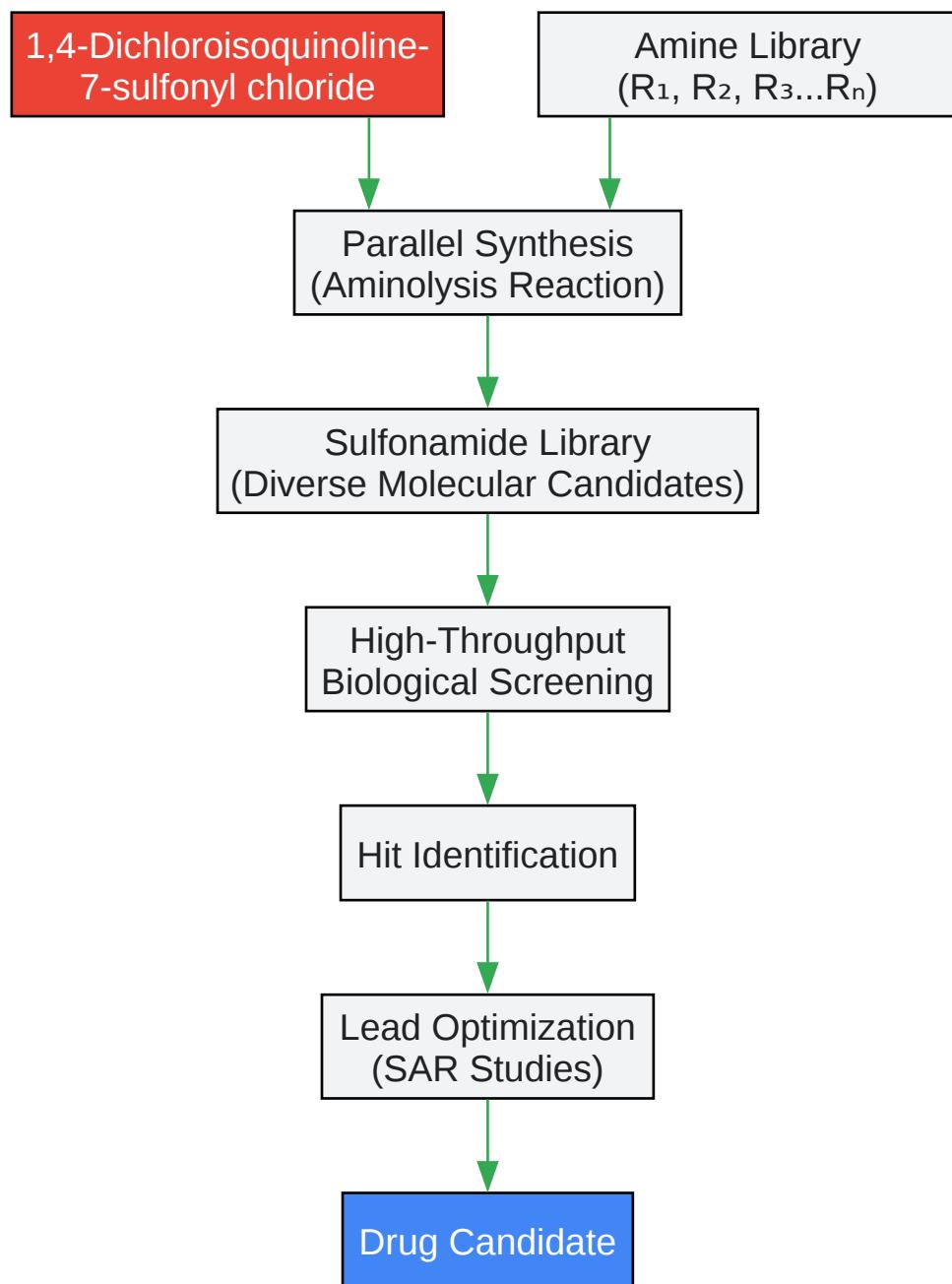
The synthetic utility of **1,4-Dichloroisoquinoline-7-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the key to creating diverse libraries of sulfonamide-based compounds.

- Reaction with Amines (Aminolysis): This is the most common and significant reaction. The sulfonyl chloride reacts readily with primary or secondary amines, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, yielding stable sulfonamides (R-SO₂-NR'R'').

- Reaction with Alcohols (Alcoholysis): In the presence of a base, it reacts with alcohols to form sulfonic acid esters ($R-SO_2-OR'$).
- Reaction with Water (Hydrolysis): The compound is sensitive to moisture and will hydrolyze to the corresponding 1,4-Dichloroisoquinoline-7-sulfonic acid. This necessitates the use of anhydrous solvents and storage under inert gas to maintain its integrity.

[Click to download full resolution via product page](#)

Caption: Core reactivity pathways of the sulfonyl chloride group.


Applications in Medicinal Chemistry and Drug Discovery

The true value of **1,4-Dichloroisoquinoline-7-sulfonyl chloride** lies in its application as a versatile intermediate for generating compounds with potential therapeutic value. The resulting sulfonamides have been investigated for a wide spectrum of biological activities.[\[1\]](#)

- Anticancer Agents: Many isoquinoline derivatives are explored for their antiproliferative effects, which can be associated with mechanisms like the inhibition of signaling pathways (e.g., PI3K/Akt/mTOR) or the induction of apoptosis.[\[2\]](#)

- Central Nervous System (CNS) Agents: Isoquinoline-sulfonamides have been synthesized and evaluated as multi-receptor agents targeting serotonin (5-HT) and dopamine (D) receptors, showing potential for treating CNS disorders.[1][7]
- Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group or form critical hydrogen bonds within the active sites of enzymes, leading to potent and selective inhibition. Targets have included protein kinases.[1]
- Antibacterial Agents: The isoquinoline core is present in some antibacterial compounds, and new sulfonamide derivatives are often screened for activity against various bacterial strains. [1]

The drug discovery process leverages this intermediate to rapidly generate a chemical library. By reacting the single sulfonyl chloride with hundreds or thousands of different commercially available amines, a large and diverse set of candidate molecules can be synthesized and submitted for high-throughput biological screening.

[Click to download full resolution via product page](#)

Caption: Drug discovery pathway starting from the isoquinoline scaffold.

Experimental Protocols and Safe Handling General Protocol for Sulfonamide Synthesis

This protocol describes a representative procedure for reacting **1,4-Dichloroisoquinoline-7-sulfonyl chloride** with an amine. Causality: The use of anhydrous solvent is critical to prevent

hydrolysis of the starting material. The base is necessary to neutralize the HCl generated, driving the reaction to completion.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add **1,4-Dichloroisoquinoline-7-sulfonyl chloride** (1.0 eq.).
- Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
- Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.
- Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), dropwise to the stirring solution at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. **1,4-Dichloroisoquinoline-7-sulfonyl chloride** is a reactive chemical and must be handled with appropriate care. The following safety information is synthesized from data on structurally related compounds.^{[8][9]}

Hazard Profile:

Hazard Statement	Description	GHS Code
Causes skin irritation.	Contact with skin can cause redness and irritation.	H315
Causes serious eye irritation.	Can cause significant, potentially damaging, eye irritation upon contact.	H319
May cause respiratory irritation.	Inhalation of dust may irritate the respiratory tract.	H335
Harmful if swallowed.	Ingestion can be harmful.	H302

Safe Handling and Storage:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][8]
- Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[8]
- Moisture Control: This compound is moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen) whenever possible. Use oven-dried glassware and anhydrous solvents.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8 °C.[4][9] Keep away from water, bases, and oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1,4-Dichloroisoquinoline-7-sulfonyl chloride is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its trifunctional nature—a reactive sulfonyl chloride for library generation and two chloro-substituents for further structural diversification—provides medicinal chemists with a powerful platform for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for

unlocking its full potential in the synthesis of next-generation isoquinoline-based drugs targeting a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro-7-isoquinolinesulfonyl Chloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- To cite this document: BenchChem. [1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024175#1-4-dichloroisoquinoline-7-sulfonyl-chloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com